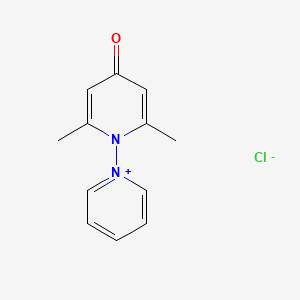

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride

Description

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride is a quaternary ammonium compound characterized by a pyridinium core substituted with a 2,6-dimethyl-4-oxo-1(4H)-pyridinyl group. The dimethyl and oxo substituents likely influence its solubility, stability, and reactivity compared to simpler pyridinium derivatives.

Properties

IUPAC Name |

2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O.ClH/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDTZSCXAXDWPI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride typically involves the reaction of 2,6-dimethyl-4-oxopyridine with pyridine in the presence of a suitable chlorinating agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The pyridinium ring can undergo redox reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions

Grignard Reagents: Used for the regiospecific synthesis of 4-substituted pyridines.

Organolithium Compounds: Employed in similar substitution reactions.

Major Products Formed

4-Alkyl- and 4-Aryl-Pyridines: Formed through reactions with Grignard reagents.

Dialkyl Pyridin-4-yl Phosphonates: Produced via reactions with trialkyl phosphites in the presence of sodium iodide.

Scientific Research Applications

Chemical Properties and Reactivity

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide, a related compound, has a pyridinium cation derived from a substituted pyridine, which contributes to its chemical properties and potential biological activities. The reactivity of this class of compounds can be attributed to the presence of both pyridine and carbonyl functionalities. They may participate in nucleophilic substitution reactions, especially those involving halides or other electrophiles, and can undergo condensation reactions typical of pyridine derivatives, leading to the formation of various substituted products.

Potential Applications in Medicinal Chemistry

Due to their structural characteristics that may influence biological activity, 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium-based compounds have potential applications in medicinal chemistry. Interaction studies have focused on their binding affinity with biological targets, such as enzymes and receptors, which is essential for understanding their mechanism of action and potential therapeutic applications. Preliminary data suggests that similar compounds can interact with calcium channels and other ion transport mechanisms, indicating possible roles in cellular signaling pathways.

Related Compounds and Their Biological Activities

Several compounds share structural features with 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate | Dicarboxylic acid substituents | Antioxidant properties |

| 2,6-Dimethylpyridine | Simple methyl substitutions | Solvent properties |

| Calcium channel antagonists (various) | Pyridine-based structures | Antihypertensive effects |

The unique combination of the carbonyl group and quaternary ammonium structure in 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide may enhance its solubility and biological activity compared to other similar compounds, making it a candidate for further research in medicinal chemistry.

Usage as a Catalyst

Mechanism of Action

The mechanism of action of 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Compounds

Structural and Functional Group Analysis

Pyridinium salts vary widely based on substituents, which dictate their applications and performance. Below is a comparative analysis of key pyridinium derivatives:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

The target compound’s dimethyl and oxo groups may enhance polarity compared to alkyl-chain-dominated derivatives like cetylpyridinium chloride. However, its exact properties (e.g., melting point, solubility) remain uncharacterized in available literature. In contrast:

- Stearamidomethyl pyridinium chloride : Requires high curing temperatures (~150°C) for textile applications but degrades cellulose and releases pyridine, necessitating post-treatment .

- Cetylpyridinium chloride : Water-soluble, with a melting point of 77°C; widely used due to stability in aqueous formulations .

- CAS 14492-68-3 : LogP value (2.38) suggests moderate hydrophobicity, but critical data (e.g., density, surface tension) are unreported .

Toxicity and Regulatory Considerations

- Target Compound: No direct toxicological data are available. However, structural analogs like stearamidomethyl pyridinium chloride were phased out in the 1970s due to pyridine liberation and associated toxicity .

- Cetylpyridinium chloride : Generally recognized as safe (GRAS) in low concentrations (e.g., 0.05–0.1% in mouthwashes) but toxic at higher doses .

- Stearamidomethyl pyridinium chloride: Banned in many regions due to pyridine’s carcinogenic and neurotoxic effects .

Biological Activity

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride is a quaternary ammonium compound that exhibits significant potential in various biological applications. Its structure, featuring a pyridinium core and a 2,6-dimethyl-4-oxo substitution, suggests it may possess unique biological activities, particularly in antimicrobial and anticancer domains.

The compound has a molecular formula of C₁₂H₁₃ClN₂O and a molecular weight of approximately 240.69 g/mol. The synthesis typically involves the reaction of 2,6-dimethyl-4-oxopyridine with pyridine in the presence of a chlorinating agent, leading to the formation of the pyridinium salt.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2,6-Dimethyl-4-oxopyridine + Pyridine | Chlorination agent |

| 2 | Protonation | Intermediate product | Hydrochloric acid |

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride exhibit antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against several Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research highlights the potential anticancer properties of this compound. Its structural similarities to other known bioactive pyridine derivatives suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Notably, compounds in this class have demonstrated IC50 values in the nanomolar range against various cancer cell lines.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Enterococcus faecalis .

- Anticancer Studies : In vitro assays demonstrated that 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride could induce apoptosis in cancer cells through the activation of caspase pathways. The compound was tested on various cell lines with promising results indicating its potential as a therapeutic agent.

- Mechanism Exploration : Investigations into its mechanism of action revealed that it acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes .

Q & A

Basic Question: What are the key synthetic methodologies for preparing 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride, and how can reaction conditions be optimized?

Answer:

Synthetic routes for pyridinium chloride derivatives often involve quaternization of pyridine precursors with alkyl/aryl halides. For example, analogous compounds like 1-benzylpyridinium chloride are synthesized via nucleophilic substitution between pyridine and benzyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) . Optimization includes:

- Temperature control : Elevated temperatures (40–60°C) enhance reaction rates but may require inert atmospheres to avoid byproducts.

- Solvent selection : Polar aprotic solvents improve ion pairing and yield.

- Purification : Recrystallization from ethanol/acetone mixtures removes unreacted precursors.

For advanced derivatives, tritylation (e.g., using chlorotriphenylmethane) or coupling with hydrazine derivatives (e.g., hydrazinylpyridinium salts) may be employed .

Basic Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and quaternization. For example, downfield shifts in pyridinium protons (δ 8.5–9.5 ppm) indicate charge localization .

- UV-Vis spectroscopy : Pyridinium salts exhibit strong absorbance in the 250–300 nm range due to π→π* transitions. Modifications (e.g., hydrazone groups) broaden absorption bands, useful for studying DNA interactions via hypochromicity .

- Mass spectrometry (ESI-MS) : Positive-ion mode detects the [M-Cl]⁺ ion, with isotopic patterns confirming molecular weight.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Retention times correlate with hydrophobicity of substituents .

Advanced Question: How does this compound influence cellular energy metabolism, and what experimental models are suitable for studying these effects?

Answer:

Pyridinium derivatives disrupt mitochondrial function by uncoupling oxidative phosphorylation. Key findings from analogous compounds include:

- ATP/ADP depletion : Observed in liver perfusion studies, where 1-methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride reduced ATP/ADP ratios by 40–60% under 15 mM fructose conditions .

- Metabolite shifts : Increased lactate/pyruvate and β-hydroxybutyrate/acetoacetate ratios indicate NADH accumulation and impaired TCA cycle flux.

Experimental models : - Isolated hepatocytes : Measure real-time oxygen consumption (Clark electrode) and ATP levels (luciferase assays).

- Perfused liver systems : Monitor glucose output and K⁺ uptake to assess ion homeostasis disruptions .

Advanced Question: How can researchers resolve contradictions in reported metabolic effects (e.g., ATP depletion vs. respiratory suppression)?

Answer:

Contradictions arise from differences in experimental conditions:

- Substrate specificity : In liver studies, fructose (vs. glucose) amplifies ATP depletion due to preferential fructokinase activity, which bypasses regulatory checkpoints .

- Concentration gradients : Dose-dependent effects may switch mechanisms (e.g., protonophoric uncoupling at low doses vs. direct Complex I inhibition at high doses).

Methodological solutions : - Dose-response curves : Establish EC₅₀ values for ATP depletion and oxygen consumption.

- Metabolic flux analysis (Seahorse) : Quantify glycolysis vs. oxidative phosphorylation contributions.

- Isotope tracing : Use ¹³C-glucose to track carbon fate through TCA cycle intermediates.

Advanced Question: What methodologies are used to investigate DNA interactions of pyridinium chloride derivatives?

Answer:

- UV-Vis titration : Monitor hypochromicity at 260 nm upon DNA addition. Intercalators (e.g., ethidium bromide analogs) show >30% reduction in absorbance .

- Fluorescence quenching : Competitive binding assays using ethidium bromide or SYBR Green quantify displacement efficiency.

- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B→Z transitions) induced by groove-binding derivatives.

- Gel electrophoresis : Assess DNA cleavage (via agarose gels) or stabilization (e.g., reduced mobility in comet assays) .

Advanced Question: How can computational chemistry aid in predicting the reactivity and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior. For example, the Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) accurately models charge distribution in pyridinium ions .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol mixtures) to optimize crystallization conditions.

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions, guiding toxicity studies .

Advanced Question: What are the challenges in correlating in vitro antibacterial activity with in vivo efficacy for pyridinium derivatives?

Answer:

- Bioavailability : Pyridinium salts often exhibit poor membrane permeability due to permanent positive charge.

- Serum binding : Albumin and lipoproteins may sequester compounds, reducing free concentrations.

Solutions : - Pro-drug strategies : Mask the charge with ester groups (hydrolyzed in vivo).

- MIC/MBC vs. time-kill assays : Time-kill curves better predict bactericidal activity in dynamic systems .

- Galleria mellonella model : A low-cost invertebrate model for preliminary in vivo toxicity and efficacy screening.

Advanced Question: How do structural modifications (e.g., substituent position) alter the compound’s mechanism of action?

Answer:

- 2,6-Dimethyl groups : Enhance steric hindrance, reducing nonspecific protein binding. In liver studies, this improved specificity for mitochondrial targets .

- 4-Oxo group : Increases electron-withdrawing effects, stabilizing the pyridinium ring and enhancing redox cycling (e.g., ROS generation).

- Pyridinium vs. piperidinium analogs : Pyridinium’s planar structure favors intercalation, while piperidinium derivatives may act as ionophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.